molecular formula C14H10ClNO3S B2704459 N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034487-93-7

N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2704459
CAS No.: 2034487-93-7
M. Wt: 307.75
InChI Key: RPFBVNFPDAZNBB-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a bifuran moiety linked to a chlorothiophene carboxamide, making it a subject of interest for researchers exploring novel chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the bifuran and chlorothiophene intermediates. One common method involves the use of microwave-assisted conditions to facilitate the formation of ester and amide derivatives containing furan rings . The reaction conditions often include the use of effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve high yields .

Industrial Production Methods

Industrial production of this compound may leverage similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of renewable resources and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bifuran and chlorothiophene derivatives, such as:

Uniqueness

What sets N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide apart is its unique combination of bifuran and chlorothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, from materials science to medicinal chemistry .

Properties

IUPAC Name

5-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c15-13-4-3-12(20-13)14(17)16-7-10-1-2-11(19-10)9-5-6-18-8-9/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFBVNFPDAZNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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